molecular formula C9H9ClN4O2 B063696 (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid CAS No. 161553-18-0

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid

Cat. No. B063696
CAS RN: 161553-18-0
M. Wt: 240.64 g/mol
InChI Key: OBIIYNMQFYWHMW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid, also known as CLP257, is a synthetic compound that has been studied for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has been studied for its potential applications in neurological disorders such as epilepsy, neuropathic pain, and migraine. It has been shown to selectively inhibit T-type calcium channels, which are involved in the generation and propagation of neuronal action potentials. By blocking these channels, this compound may reduce the excitability of neurons and prevent the development of seizures, pain, and migraine attacks.

Mechanism of Action

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid selectively inhibits T-type calcium channels by binding to a specific site on the channel protein. This binding prevents calcium ions from entering the neuron, which reduces the excitability of the neuron and prevents the generation of action potentials. This mechanism of action is specific to T-type calcium channels and does not affect other types of calcium channels or ion channels.
Biochemical and Physiological Effects
This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain behavior in animal models of neuropathic pain. In addition, this compound has been shown to reduce the frequency and severity of migraine attacks in animal models of migraine. These effects are thought to be due to the selective inhibition of T-type calcium channels in neurons.

Advantages and Limitations for Lab Experiments

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has several advantages for lab experiments. It is a highly selective inhibitor of T-type calcium channels, which allows researchers to study the specific role of these channels in neurological disorders. It is also a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, this compound has limitations in terms of its solubility and stability. It is not highly soluble in water, which can make it difficult to administer in vivo. It is also prone to degradation over time, which can affect its potency and purity.

Future Directions

There are several future directions for research on (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of this compound. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.

Synthesis Methods

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is synthesized through a multi-step process involving the reaction of 2-amino-4,6-dichloroimidazo[1,2-b]pyridazine with (S)-2-(2-aminopropyl)malonic acid diethyl ester. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound with minimal side products.

properties

CAS RN

161553-18-0

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

(2S)-2-amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid

InChI

InChI=1S/C9H9ClN4O2/c10-7-1-2-8-12-5(4-14(8)13-7)3-6(11)9(15)16/h1-2,4,6H,3,11H2,(H,15,16)/t6-/m0/s1

InChI Key

OBIIYNMQFYWHMW-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NN2C1=NC(=C2)C[C@@H](C(=O)O)N)Cl

SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.